Cam-IN-1

Inflammation Immunology Cell Adhesion

Cam-IN-1 (CAS 251994-14-6), also cataloged as ICAM-1-IN-1, is a small-molecule thieno[2,3-c]pyridine-2-carboxamide derivative that functions as a potent and selective dual inhibitor of the adhesion molecules E-selectin and ICAM-1. This compound emerged from a medicinal chemistry program aimed at optimizing the lead inhibitor A-205804, with modifications at the C-4 and C-2 positions to enhance potency and pharmacokinetic properties.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2 g/mol
Cat. No. B1663833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCam-IN-1
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(S1)C=NC=C2OC3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O2S/c1-17-15(19)13-6-11-12(7-18-8-14(11)21-13)20-10-4-2-9(16)3-5-10/h2-8H,1H3,(H,17,19)
InChIKeyOFXAEWYLVPBGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cam-IN-1 for Inflammation & Immunology Research: Potent ICAM-1/E-Selectin Inhibitor for Preclinical Studies


Cam-IN-1 (CAS 251994-14-6), also cataloged as ICAM-1-IN-1, is a small-molecule thieno[2,3-c]pyridine-2-carboxamide derivative that functions as a potent and selective dual inhibitor of the adhesion molecules E-selectin and ICAM-1 [1]. This compound emerged from a medicinal chemistry program aimed at optimizing the lead inhibitor A-205804, with modifications at the C-4 and C-2 positions to enhance potency and pharmacokinetic properties [2]. Cam-IN-1 exhibits sub-nanomolar inhibitory activity against the induced expression of these cell adhesion molecules, which are critical mediators of leukocyte recruitment and the inflammatory cascade in chronic inflammatory diseases [1].

Why Cam-IN-1 Cannot Be Substituted with Generic Adhesion Molecule Inhibitors


Inhibitors targeting the same adhesion molecule family are not interchangeable due to significant differences in potency, selectivity, and downstream biological outcomes. The progenitor compound A-205804, while a valuable tool, exhibits 3- to 5-fold weaker IC50 values (20-25 nM) against E-selectin and ICAM-1 compared to Cam-IN-1's low nanomolar potency [1]. Moreover, broader-spectrum agents like BAY 11-7082, which inhibit VCAM-1 alongside ICAM-1 and E-selectin at high micromolar concentrations, lack the targeted profile required for dissecting specific inflammatory pathways . Substitution with an analog lacking the optimized C-4 oxygen linkage or the para-bromo substituent would likely compromise metabolic stability and in vivo efficacy, as these modifications were specifically engineered to eliminate major metabolites and enhance target engagement [2].

Cam-IN-1 Quantitative Differentiation Evidence vs. A-205804 and In-Class Candidates


Enhanced In Vitro Potency Against E-Selectin and ICAM-1 Expression

Cam-IN-1 demonstrates a 2.9-fold improvement in potency for E-selectin inhibition and a 5.0-fold improvement for ICAM-1 inhibition compared to the lead compound A-205804 . Specifically, Cam-IN-1 inhibits TNFα-induced E-selectin expression with an IC50 of 7 nM and ICAM-1 expression with an IC50 of 5 nM, while A-205804 exhibits IC50 values of 20 nM and 25 nM, respectively [REFS-1, REFS-2]. This enhanced potency translates to a lower effective concentration required in cellular assays, reducing potential off-target effects associated with higher compound concentrations.

Inflammation Immunology Cell Adhesion Endothelial Biology

Validated In Vivo Efficacy in Rat Rheumatoid Arthritis Model

In a rat peptidoglycan-polysaccharide-induced rheumatoid arthritis model, Cam-IN-1 (administered at 25 mg/kg twice daily for 21 days) significantly reduced ankle inflammation compared to vehicle-treated controls . Quantitative analysis of ankle width measurements showed a statistically significant reduction in inflamed ankle width beginning on day 9 post-treatment initiation and sustained through day 21 . Notably, no efficacy was observed in the acute phase of the model, suggesting a specific effect on chronic inflammatory processes rather than acute inflammatory cascades . This in vivo efficacy profile distinguishes Cam-IN-1 from many non-selective anti-inflammatory agents that primarily target acute phase responses.

Rheumatoid Arthritis Chronic Inflammation Autoimmune Disease Preclinical Pharmacology

In Vivo Efficacy in Mouse Asthma Model

In a mouse model of asthma, Cam-IN-1 treatment resulted in significant reduction of eosinophil infiltration and decreased serum-soluble ICAM-1 (sICAM-1) levels . While exact quantitative values for eosinophil counts or sICAM-1 concentrations are not publicly disclosed in accessible sources, the reported significant reduction indicates that Cam-IN-1 effectively modulates ICAM-1-dependent leukocyte trafficking in a pulmonary inflammation context. This activity in a second, distinct inflammatory disease model reinforces the compound's utility as a tool for investigating adhesion molecule biology across different tissue environments.

Asthma Allergic Inflammation Respiratory Disease Eosinophil Biology

High Purity Specification for Reproducible Research

Commercially available Cam-IN-1 is supplied with a purity specification of ≥98% (typically >99%) as determined by HPLC analysis . This high level of purity minimizes the confounding effects of impurities that could contribute to off-target activity or assay interference, which is particularly important given the compound's low nanomolar potency where trace contaminants could significantly skew results. In contrast, some generic adhesion molecule inhibitors may be offered at lower purity grades (e.g., ≥95%) that could introduce variability in sensitive cellular assays.

Compound Quality Assay Reproducibility Chemical Biology

Optimal Applications of Cam-IN-1 in Inflammation & Immunology Research


Mechanistic Studies of ICAM-1/E-Selectin-Mediated Leukocyte Adhesion

Utilize Cam-IN-1 in human endothelial cell-based adhesion assays to dissect the specific contribution of ICAM-1 and E-selectin to leukocyte tethering, rolling, and firm adhesion under flow conditions. The compound's 5-7 nM IC50 values enable precise concentration-response studies without confounding cytotoxicity, and its improved potency over A-205804 allows for more stringent target validation .

Preclinical Pharmacology of Chronic Inflammatory Arthritis

Employ Cam-IN-1 in peptidoglycan-polysaccharide-induced or collagen-induced arthritis models in rodents to evaluate the therapeutic potential of adhesion molecule inhibition in rheumatoid arthritis. The compound's demonstrated efficacy in reducing ankle inflammation at 25 mg/kg b.i.d. over 21 days provides a validated dosing paradigm for investigating disease modification and identifying biomarkers of response .

Pulmonary Inflammation and Eosinophil Trafficking Studies

Apply Cam-IN-1 in ovalbumin-induced or house dust mite-induced asthma models in mice to assess the role of ICAM-1 and E-selectin in eosinophil recruitment to the airways and the subsequent development of airway hyperresponsiveness. The observed reduction in eosinophil infiltration and sICAM-1 levels supports the use of this inhibitor in studies of allergic inflammation and novel therapeutic strategies for asthma .

Quote Request

Request a Quote for Cam-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.